L-Alanine,N-propyl-,ethylester(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

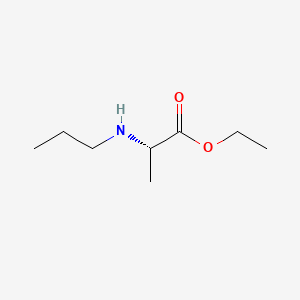

Ethyl (2S)-2-(propylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a propylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine,N-propyl-,ethylester(9CI) typically involves the esterification of (2S)-2-(propylamino)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

(2S)-2-(propylamino)propanoic acid+ethanolacid catalystethyl (2S)-2-(propylamino)propanoate+water

Industrial Production Methods

Industrial production of L-Alanine,N-propyl-,ethylester(9CI) may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2S)-2-(propylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl (2S)-2-(propylamino)propanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of L-Alanine,N-propyl-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (2S)-2-(propylamino)propanoic acid, which can then interact with biological targets. The propylamino group may play a role in binding to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl (2S)-2-(propylamino)propanoate can be compared with other similar compounds, such as:

- Ethyl (2S)-2-(methylamino)propanoate

- Ethyl (2S)-2-(ethylamino)propanoate

- Ethyl (2S)-2-(butylamino)propanoate

Uniqueness

The uniqueness of L-Alanine,N-propyl-,ethylester(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group provides a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications .

Biologische Aktivität

L-Alanine, N-propyl-, ethylester (9CI) is a compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources to present a well-rounded examination.

- Chemical Name : L-Alanine, N-propyl-, ethylester

- CAS Number : 131645-72-2

- Molecular Formula : C8H17NO2

- Molecular Weight : 159.23 g/mol

L-Alanine, N-propyl-, ethylester functions primarily as an ester derivative of alanine. Its biological activity is largely attributed to its ability to interact with various biological pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.

1. Neurotransmitter Modulation

Studies indicate that alanine derivatives can influence neurotransmitter systems. L-Alanine itself is known to act as an inhibitory neurotransmitter in the central nervous system, potentially contributing to the calming effects observed in certain therapeutic contexts . The propyl and ethyl groups may enhance its lipophilicity, allowing for better penetration across cellular membranes.

2. Antioxidant Properties

Research has demonstrated that certain alanine esters exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may have implications for conditions such as neurodegenerative diseases .

3. Antimicrobial Activity

Preliminary studies suggest that L-Alanine derivatives possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various alanine derivatives, L-Alanine, N-propyl-, ethylester was found to reduce neuronal cell death induced by oxidative stress in vitro. The compound demonstrated a significant decrease in reactive oxygen species (ROS) production, suggesting its utility in neuroprotective strategies .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of alanine esters revealed that L-Alanine, N-propyl-, ethylester exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial membrane integrity, leading to cell lysis .

Data Table: Biological Activities of L-Alanine Derivatives

Eigenschaften

IUPAC Name |

ethyl (2S)-2-(propylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-6-9-7(3)8(10)11-5-2/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMZOMZDCGFPGW-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H](C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.